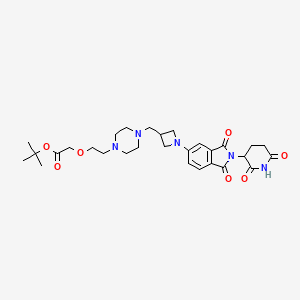
E3 ligase Ligand-Linker Conjugate 65
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
E3 ligase Ligand-Linker Conjugate 65: is a compound that combines an E3 ligase ligand with a linker. This conjugate is designed to recruit the Cereblon protein and serves as a key intermediate for the synthesis of complete proteolysis-targeting chimeras (PROTACs) . PROTACs are bifunctional molecules that induce the degradation of target proteins by harnessing the ubiquitin-proteasome system .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of E3 ligase Ligand-Linker Conjugate 65 involves the conjugation of an E3 ligase ligand, such as Thalidomide, with a linker. The process typically includes the following steps:
Activation of the E3 ligase ligand: The E3 ligase ligand is activated using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).
Linker attachment: The activated E3 ligase ligand is then reacted with a linker molecule under mild conditions, often in the presence of a base like triethylamine (TEA).
Purification: The resulting conjugate is purified using techniques such as column chromatography.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated synthesis and high-throughput purification methods .
化学反应分析
Types of Reactions: E3 ligase Ligand-Linker Conjugate 65 undergoes various chemical reactions, including:
Substitution reactions: The conjugate can participate in nucleophilic substitution reactions, where the linker is replaced or modified.
Oxidation and reduction reactions: The compound can undergo redox reactions, altering the oxidation state of the ligand or linker.
Common Reagents and Conditions:
Nucleophilic substitution: Reagents like sodium hydride (NaH) and solvents such as dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products: The major products formed from these reactions include modified conjugates with altered linkers or ligands, which can be further utilized in the synthesis of PROTACs .
科学研究应用
E3 ligase Ligand-Linker Conjugate 65 has a wide range of scientific research applications:
Chemistry: It is used in the synthesis of PROTACs, which are valuable tools for studying protein degradation pathways.
Biology: The compound is employed in research to understand the role of E3 ligases in cellular processes and disease mechanisms.
Medicine: PROTACs derived from this compound are being explored as potential therapeutic agents for various diseases, including cancer and neurodegenerative disorders.
作用机制
E3 ligase Ligand-Linker Conjugate 65 functions by recruiting the Cereblon protein, which is part of the E3 ubiquitin ligase complex. The conjugate forms a ternary complex with the target protein and the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target protein . This mechanism allows for the selective degradation of specific proteins, making it a powerful tool for targeted protein degradation .
相似化合物的比较
Cereblon-based PROTACs: These compounds also recruit the Cereblon protein and function similarly to E3 ligase Ligand-Linker Conjugate 65.
Von Hippel-Lindau (VHL) ligands: These ligands target the VHL E3 ligase and are used in the synthesis of VHL-based PROTACs.
Inhibitor of apoptosis proteins (IAP) ligands: These ligands target IAP E3 ligases and are used in the development of IAP-based PROTACs .
Uniqueness: this compound is unique due to its specific recruitment of the Cereblon protein, which allows for the targeted degradation of proteins that are not accessible by other E3 ligase ligands. This specificity makes it a valuable tool in the development of new therapeutic strategies .
属性
分子式 |
C29H39N5O7 |
|---|---|
分子量 |
569.6 g/mol |
IUPAC 名称 |
tert-butyl 2-[2-[4-[[1-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]azetidin-3-yl]methyl]piperazin-1-yl]ethoxy]acetate |
InChI |
InChI=1S/C29H39N5O7/c1-29(2,3)41-25(36)18-40-13-12-31-8-10-32(11-9-31)15-19-16-33(17-19)20-4-5-21-22(14-20)28(39)34(27(21)38)23-6-7-24(35)30-26(23)37/h4-5,14,19,23H,6-13,15-18H2,1-3H3,(H,30,35,37) |
InChI 键 |
PAHOLVOFFBFABB-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)COCCN1CCN(CC1)CC2CN(C2)C3=CC4=C(C=C3)C(=O)N(C4=O)C5CCC(=O)NC5=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


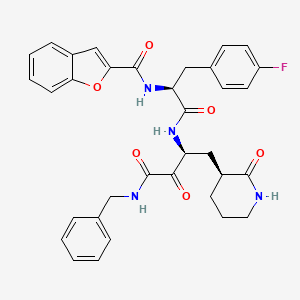
![7-[2-hydroxy-3-[2-hydroxyethyl(methyl)amino]propyl]-1,3-dimethyl-5H-purin-7-ium-2,6-dione;pyridine-3-carboxylic acid](/img/structure/B12362210.png)
![(2S)-3-phenyl-2-[(3R)-pyrrolidin-3-yl]propanoic acid;hydrochloride](/img/structure/B12362211.png)
![N-[(5R)-5-oxo-2-(2-pyridin-2-yl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-5-yl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-yl]-1,3-benzoxazol-6-amine](/img/structure/B12362216.png)
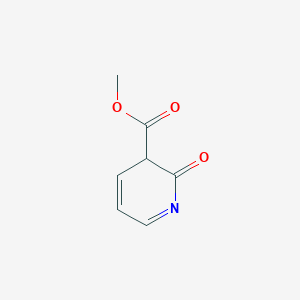
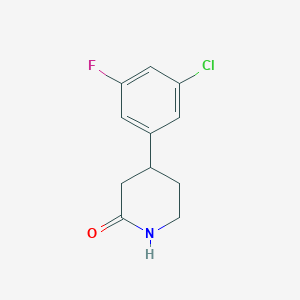
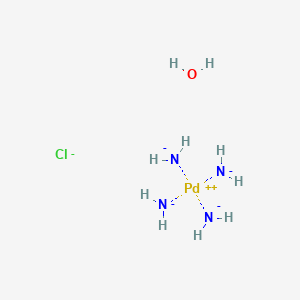
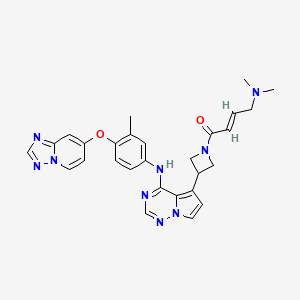
![8-amino-7-[(E)-but-2-enyl]-3-methyl-4,5-dihydropurine-2,6-dione](/img/structure/B12362254.png)


![Ditert-butyl 2-imino-4a,6,7,9-tetrahydropyrimido[5,4-e][1,4]diazepine-5,8-dicarboxylate](/img/structure/B12362278.png)
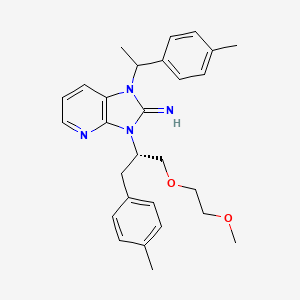
![7,8a-dihydro-1H-imidazo[1,2-a]pyrazin-8-one](/img/structure/B12362289.png)
